L-Lysyl-L-isoleucyl-L-histidyl-L-proline
Description
L-Lysyl-L-isoleucyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acid residues: lysine (Lys), isoleucine (Ile), histidine (His), and proline (Pro). Its sequence—Lys-Ile-His-Pro—confers unique structural and functional properties. The presence of lysine introduces a positively charged ε-amino group, histidine contributes an imidazole side chain (pH-sensitive and metal-chelating), and proline imposes conformational rigidity due to its cyclic structure.
Properties
CAS No. |
918424-39-2 |
|---|---|
Molecular Formula |
C23H39N7O5 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H39N7O5/c1-3-14(2)19(29-20(31)16(25)7-4-5-9-24)21(32)28-17(11-15-12-26-13-27-15)22(33)30-10-6-8-18(30)23(34)35/h12-14,16-19H,3-11,24-25H2,1-2H3,(H,26,27)(H,28,32)(H,29,31)(H,34,35)/t14-,16-,17-,18-,19-/m0/s1 |
InChI Key |
BPFQRUCCIHCFCJ-GBBGEASQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-isoleucyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Lysyl-L-isoleucyl-L-histidyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and wound healing properties.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mechanism of Action
The mechanism of action of L-Lysyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize L-Lysyl-L-isoleucyl-L-histidyl-L-proline, we compare it structurally and functionally to related peptides. Key parameters include molecular weight, sequence, functional groups, and inferred biological activity.
Table 1: Structural and Functional Comparison of Selected Peptides
*Calculated based on standard amino acid masses.
Key Observations:
Sequence Length and Complexity :
- This compound is a shorter tetrapeptide compared to longer chains in (11 residues) and (9 residues). Shorter peptides often exhibit higher membrane permeability but lower target specificity.
Functional Group Diversity :
- The tetrapeptide lacks aromatic or sulfur-containing residues (e.g., Tyr, Met), which are present in and . This may limit its redox or metal-binding capabilities compared to these analogs.
- Unlike ’s inclusion of Arg and Asp (charged residues), the tetrapeptide relies on Lys and His for charge interactions, suggesting distinct binding mechanisms.
Conformational Rigidity :
- Proline’s cyclic structure reduces conformational flexibility, a feature shared with ’s repeating Pro residues. This rigidity is advantageous in stabilizing secondary structures like β-turns.
The tetrapeptide’s His residue may similarly facilitate metal-dependent enzymatic interactions.
Contradictions and Limitations:
- Stereochemical Variations: describes peptides with D-amino acids (e.g., D-lysyl, D-arginyl), which enhance metabolic stability but contrast with the all-L configuration of the tetrapeptide. This difference significantly impacts pharmacokinetics.
- Synthetic Accessibility: emphasizes L-proline’s role as a catalyst in peptide synthesis, suggesting the tetrapeptide could be synthesized via organocatalytic methods. However, longer peptides (e.g., ) may require more complex solid-phase synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
